5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 3,4-dimethoxyphenethylamine moiety and a phenylcarbamoylmethyl substituent. The triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets. The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the phenylcarbamoyl side chain could modulate target affinity or metabolic stability.
Properties
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-30-16-9-8-14(12-17(16)31-2)10-11-23-21(29)19-20(22)27(26-25-19)13-18(28)24-15-6-4-3-5-7-15/h3-9,12H,10-11,13,22H2,1-2H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFYZWXGHOQPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. Common synthetic routes include:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes under copper-catalyzed conditions.
Substitution Reactions: The phenylcarbamoyl and dimethoxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylcarbamoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide for cycloaddition, palladium catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Triazole Core: Present in all compared compounds (e.g., –7), critical for binding interactions.
- Substituents: Target Compound: 3,4-Dimethoxyphenethylamine and phenylcarbamoylmethyl groups. Pyrazole Analogs (): Chloro, cyano, and aryl substituents (e.g., 3a–3p). Triazole-Carboxamide 47b (): Diethylaminophenyl and methyl groups. CAI (): 4'-Chlorobenzoyl-3,5-dichlorobenzyl substituents.
Table 1: Structural Features and Substituents
Pharmacological and Metabolic Profiles
- Target Compound: No direct data, but the 3,4-dimethoxy group may enhance blood-brain barrier penetration compared to CAI’s dichlorobenzyl groups .
- CAI (): Metabolized to inactive M1 (benzophenone derivative) and glucuronides. M1 lacks calcium influx inhibition, suggesting the triazole moiety is critical for activity.
Table 3: Metabolic Stability and Activity
Physicochemical Properties
Biological Activity
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.37 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
Antiproliferative Effects
Research has indicated that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of leukemia cell lines such as MOLT-4 and K-562. These effects are often attributed to the compound's ability to induce apoptosis and DNA damage without directly intercalating with DNA .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit prostaglandin D synthase, suggesting a potential anti-inflammatory mechanism .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and promoting chromatin condensation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of triazole derivatives:
- Anticancer Activity : A study demonstrated that triazole derivatives exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin. The morphological changes observed in treated cells included membrane blebbing and DNA fragmentation, indicative of apoptosis .
- In vitro Studies : In vitro assays showed that the compound inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, providing insights into the compound's potency .
- ADME Profile : Computational studies suggested that the compound possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making it a suitable candidate for further drug development .
Data Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MOLT-4 | 10 | Apoptosis induction |
| Antiproliferative | K-562 | 15 | DNA damage |
| Anti-inflammatory | Prostaglandin D | N/A | Enzyme inhibition |
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer: Synthesis challenges include low aqueous solubility (common in triazole derivatives) and regioselectivity during triazole ring formation. To address these:
- Solubility: Use polar aprotic solvents (e.g., DMF) or co-solvent systems (water:ethanol mixtures) during reactions .
- Regioselectivity: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-disubstituted triazole formation, as demonstrated in analogous triazole syntheses .
- Purification: Utilize preparative thin-layer chromatography (TLC) with optimized mobile phases (e.g., PE:EA = 8:1) for isolation, followed by recrystallization from ethanol .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer: Key methods include:
- H-NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups in the ethyl chain at δ 2.6–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H] peak matching theoretical mass) .
- IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch ~1630–1680 cm) .
Q. How can researchers design initial bioactivity assays for this compound?
Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., HDAC or kinase inhibition) with positive controls (e.g., SAHA for HDACs) to evaluate potency .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values .
- Solubility Optimization : Pre-dissolve in DMSO (<1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structural modifications improve target selectivity and reduce off-target effects?
Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF) to the phenylcarbamoyl moiety to enhance binding specificity, as seen in fluorophenyl analogs .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., HDACs) and identify steric/electronic clashes .
- Metabolic Stability : Replace the 3,4-dimethoxyphenyl group with bioisosteres (e.g., methylenedioxy) to reduce CYP450-mediated oxidation .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize Assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- SAR Analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to isolate substituent-specific effects .
- Orthogonal Validation : Confirm enzyme inhibition via orthogonal methods (e.g., SPR binding assays alongside enzymatic activity tests) .
Q. What computational strategies support mechanistic studies of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites (e.g., nucleophilic amino group at position 5) .
- MD Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonding with catalytic residues) .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Coupling Agents | EDCI/HOBt in DMF | |
| Reaction Time | 12–24 hr at RT | |
| Purification | Prep TLC (PE:EA = 8:1) |
Q. Table 2. Key Spectral Peaks
| Functional Group | H-NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Aromatic Protons | 7.2–8.1 | - |
| Carboxamide C=O | - | 1636–1680 |
| Triazole NH | 5.1–5.5 (broad) | 3180–3300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
